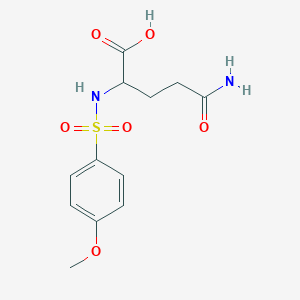
8-((benzyl(methyl)amino)methyl)-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to introduce the benzyl and methyl groups at the appropriate positions. Unfortunately, specific synthetic routes for this compound are not available in the literature .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a purine ring system, which is a type of heterocyclic aromatic compound that is a core component of many important biological molecules. Attached to this purine ring are various substituents, including benzyl and methyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature . These properties would need to be determined experimentally.科学的研究の応用
Multi-target Drugs for Neurodegenerative Diseases
The chemical compound has been explored for its potential in creating multi-target drugs, particularly for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Studies have focused on derivatives of tetrahydropyrimido[1,2-f]purine-2,4-diones, closely related to the chemical structure mentioned, as they interact with adenosine receptors and inhibit monoamine oxidases. These components are critical targets for neurodegenerative disease treatment, suggesting that compounds with this structure could offer symptomatic relief and possibly exert disease-modifying effects. One research effort identified a series of potent MAO-B inhibitors and dual A1/A2A adenosine receptor antagonists, indicating the promise of these compounds in neurodegenerative therapy (Koch et al., 2013).
Synthesis and Biological Activity
Another facet of scientific research on this compound involves its synthesis and evaluation of biological activity. Studies have synthesized new derivatives of 8-chloro-theophylline, a compound structurally related to the one , by reacting it with 4-aminoacetophenone and various benzaldehyde derivatives to prepare chalcone compounds. These compounds were further processed to generate pyrimidine and pyrazoline derivatives. Their antimicrobial activities were assessed, indicating the broad potential of these derivatives in creating therapeutic agents with varied biological activities (Abdul-Reda & Abdul-Ameer, 2018).
Safety and Hazards
将来の方向性
Given the lack of information about this compound, future research could focus on synthesizing it and studying its properties and potential applications. This could include investigating its physical and chemical properties, its reactivity, its potential biological activity, and its safety profile .
特性
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-17-10-8-9-13-19(17)15-29-20(16-26(2)14-18-11-6-5-7-12-18)25-22-21(29)23(30)28(4)24(31)27(22)3/h5-13H,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REURKUJKSJUHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN(C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
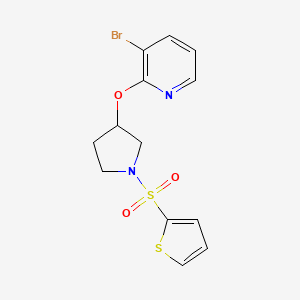
![Tert-butyl n-[1-(1-methylcyclopropyl)-2-oxoethyl]carbamate](/img/structure/B2835427.png)
![N-(4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2835428.png)
![1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-sulfanylidene-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-5,5-dione](/img/structure/B2835429.png)
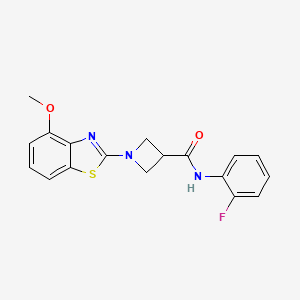
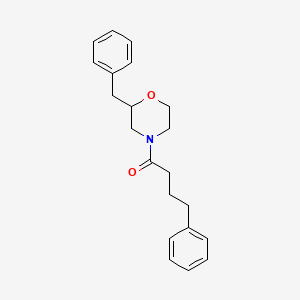
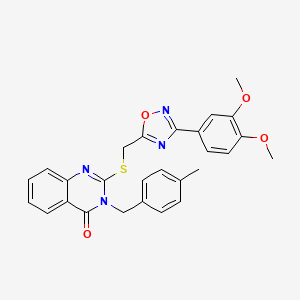
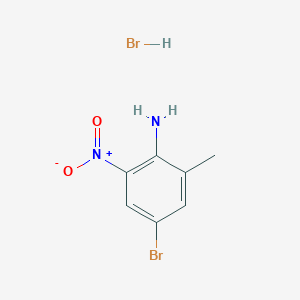
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2835435.png)
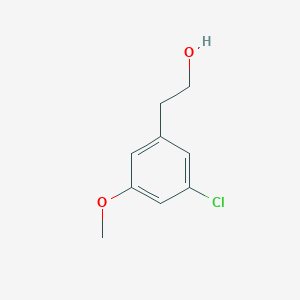
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
![3-Tert-butyl-6-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2835442.png)
